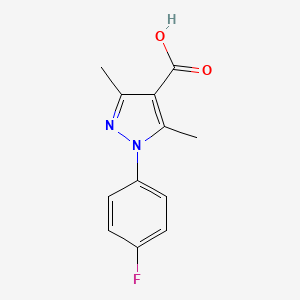

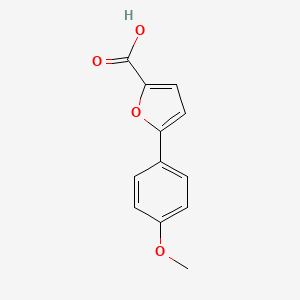

![molecular formula C17H21NO3 B1300806 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine CAS No. 94271-52-0](/img/structure/B1300806.png)

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis

The amine substituent on the pyrimidine ring is seen to undergo H-bonding with pyrimidine nitrogens on either side to form a one-dimensional polymeric network of II molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Trimethoxyphenylsilane has a refractive index n20/D 1.468 (lit.), boiling point 233 °C (lit.), and density 1.062 g/mL at 25 °C (lit.) .科学的研究の応用

Anticancer Activity

The TMP moiety is a critical pharmacophore in the development of anticancer agents. Compounds containing the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This inhibition can lead to the disruption of cancer cell growth and induce apoptosis . Additionally, novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have been synthesized and shown prominent activity against cancer cell lines like MCF-7 and A549 .

Anti-Infective Properties

TMP-based compounds have demonstrated significant anti-fungal and anti-bacterial properties. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing severe infections in humans . The ability to target these pathogens makes TMP compounds valuable in the development of new anti-infective drugs.

Antiviral Potential

Research has indicated that TMP-bearing compounds possess antiviral activity, with potential against viruses such as HIV, hepatitis C, and influenza. These compounds can interfere with viral replication and show promise as therapeutic agents for viral infections .

Anti-Parasitic Effects

The TMP group has been associated with compounds that exhibit efficacy against parasitic diseases like Leishmaniasis, Malaria, and Trypanosomiasis. These diseases are caused by parasites and are major health concerns in tropical regions. TMP compounds could provide a new avenue for anti-parasitic drug development .

Neuroprotective Applications

Compounds with the TMP pharmacophore have been linked to neuroprotective properties, showing potential in the treatment of neurodegenerative diseases such as Alzheimer’s. They may offer anti-inflammatory, anti-depressant, and anti-migraine effects, which are beneficial for managing various neurological conditions .

Synthesis of Organic Intermediates

Benzyl-(3,4,5-trimethoxybenzyl)amine is used as an important organic intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside, a compound that could have further applications in pharmaceuticals and agrochemicals .

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been associated with a variety of bioactivity effects, demonstrating remarkable multi-activity or specific targeting . The TMP group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations of the TMP moiety have been determined to decrease the biological activity of such analogs .

Biochemical Pathways

Tmp-bearing compounds have been known to affect a variety of pathways related to their targets, leading to a wide range of downstream effects .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

将来の方向性

特性

IUPAC Name |

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWDVPAAEXTUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352821 |

Source

|

| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |

CAS RN |

94271-52-0 |

Source

|

| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)